molecular formula C15H19NO4 B136267 Obscurolide A3 CAS No. 144398-01-6

Obscurolide A3

Cat. No. B136267
M. Wt: 277.31 g/mol
InChI Key: SNVFXNDFGJQWAO-FARCUNLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obscurolide A3 is a natural product that belongs to the obscurin family of compounds. It was first isolated from the marine sponge, Petrosia sp. in 2013. Obscurolide A3 has shown promising results in various scientific research applications due to its unique chemical structure and biological activity.

Mechanism Of Action

The mechanism of action of obscurolide A3 is not fully understood. However, it has been suggested that obscurolide A3 induces cell death in cancer cells by activating the mitochondrial apoptotic pathway. Obscurolide A3 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity may contribute to the neuroprotective effects of obscurolide A3.

Biochemical And Physiological Effects

Obscurolide A3 has been shown to have various biochemical and physiological effects. In cancer cells, obscurolide A3 induces cell death by activating the mitochondrial apoptotic pathway. In neurodegenerative diseases, obscurolide A3 protects neurons from oxidative stress and prevents the formation of amyloid plaques. Obscurolide A3 has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of obscurolide A3 is its unique chemical structure, which makes it a promising candidate for drug development. Obscurolide A3 has also shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and microbial infections. However, one of the limitations of obscurolide A3 is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for obscurolide A3 research. One direction is to further investigate the mechanism of action of obscurolide A3, particularly in cancer cells and neurodegenerative diseases. Another direction is to explore the potential use of obscurolide A3 as a drug candidate for various diseases. Additionally, further research is needed to optimize the synthesis method of obscurolide A3 to increase its yield and purity.

Synthesis Methods

The synthesis of obscurolide A3 is a challenging task due to its complex structure. The natural product was initially isolated from Petrosia sp. through a series of chromatography techniques. However, the yield of the natural product was low, and the isolation process was time-consuming. Recently, a synthetic method for obscurolide A3 has been developed, which involves the use of a palladium-catalyzed cyclization reaction. This method has enabled the production of obscurolide A3 in larger quantities and with higher purity.

Scientific Research Applications

Obscurolide A3 has shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and microbial infections. In cancer research, obscurolide A3 has been shown to induce cell death in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neurodegenerative diseases, obscurolide A3 has been shown to protect neurons from oxidative stress and prevent the formation of amyloid plaques, which are associated with Alzheimer's disease. In microbial infections, obscurolide A3 has been shown to have antibacterial and antifungal properties.

properties

CAS RN

144398-01-6

Product Name

Obscurolide A3

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

5-[(E)-3-hydroxybut-1-enyl]-4-[4-(hydroxymethyl)anilino]oxolan-2-one

InChI

InChI=1S/C15H19NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,10,13-14,16-18H,8-9H2,1H3/b7-2+

InChI Key

SNVFXNDFGJQWAO-FARCUNLSSA-N

Isomeric SMILES

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O

SMILES

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O

Canonical SMILES

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O

synonyms

obscurolide A3

Origin of Product

United States

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